Cyclobutyl cyclopropylacetate
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Overview
Description
Cyclobutyl cyclopropylacetate is an organic compound that features a cyclobutyl group and a cyclopropylacetate group Cyclobutyl refers to a four-membered carbon ring, while cyclopropylacetate consists of a three-membered carbon ring attached to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl cyclopropylacetate can be synthesized through several methods. One common approach involves the use of cyclopropylmethyl bromide and cyclobutanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Another method involves the Suzuki-Miyaura coupling reaction, where cyclopropylboronic acid is coupled with cyclobutyl halides in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl cyclopropylacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Cyclobutyl cyclopropylacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclobutyl cyclopropylacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclobutyl cyclopropylacetate can be compared with other similar compounds, such as:
Cyclopropylmethyl acetate: Similar in structure but lacks the cyclobutyl group.
Cyclobutyl acetate: Contains the cyclobutyl group but lacks the cyclopropyl ring.
Cyclopropylcyclobutane: Contains both cyclopropyl and cyclobutyl groups but lacks the acetate functionality.
The uniqueness of this compound lies in its combination of both cyclobutyl and cyclopropylacetate groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61716-01-6 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
cyclobutyl 2-cyclopropylacetate |
InChI |
InChI=1S/C9H14O2/c10-9(6-7-4-5-7)11-8-2-1-3-8/h7-8H,1-6H2 |
InChI Key |
WZJYZJDMRDBRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC(=O)CC2CC2 |
Origin of Product |
United States |
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